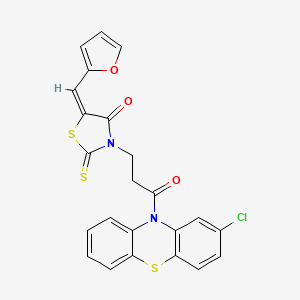
2-(3-Methyl-4-propoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-4-propoxyphenyl)acetic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Ketorolac, which is widely used as an analgesic and anti-inflammatory agent. Ketorolac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipids that play a crucial role in inflammation and pain.
科学的研究の応用
1. Environmental and Health Impacts
Studies have explored the biological effects of related chlorophenoxy compounds, such as 2,4-D, on human dental pulp stem cells (hDPSCs). These studies found that 2,4-D induces oxidative stress, apoptosis, and cellular damage at higher concentrations, highlighting the compound's potential biological impact and its relevance for environmental health research (Mahmoudinia et al., 2019).
2. Adsorption and Removal from the Environment
Research has been conducted on the adsorption behavior of chlorophenoxy acids like 2,4,5-T on nano-composite materials, suggesting their potential in environmental remediation efforts. For instance, poly-o-toluidine Zr(IV)phosphate has shown effectiveness in adsorbing these compounds from aqueous solutions (Khan & Akhtar, 2011). Additionally, methodologies have been developed to analyze the presence of MCPA and TCP in water, further supporting environmental monitoring and pollution control efforts (Gao et al., 2014).
3. Agricultural Implications
The influence of herbicides like 2,4-D and MCPA on the uptake and translocation of heavy metals in wheat has been examined, providing insights into agricultural practices and environmental interactions (Skiba, Kobyłecka & Wolf, 2017). Understanding these interactions is crucial for assessing the environmental impact and safety of these widely used herbicides.
4. Photocatalytic Degradation
Studies have focused on the photocatalytic degradation of chlorophenoxyacetic acids, like 2,4-D, using nanocrystalline cryptomelane composite catalysts. These findings are significant for developing methods to remediate wastewater contamination and reducing environmental pollution (Lemus et al., 2008).
5. Analysis and Monitoring
Techniques for the determination and monitoring of chlorophenoxy acids in agricultural products and the environment have been improved, highlighting their importance in ensuring food safety and environmental health (Zheng et al., 2020). These methodologies contribute to our understanding of the presence and impact of these compounds in various ecosystems.
Safety and Hazards
The safety data sheet for acetic acid indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .
将来の方向性
While specific future directions for 2-(3-Methyl-4-propoxyphenyl)acetic acid are not mentioned in the literature, research into similar compounds suggests potential areas of interest. For instance, the synthesis of pyrrolopyridothiazepine derivatives is being explored for the development of novel calcium channel antagonists . This suggests that future research could explore the potential of this compound in similar therapeutic applications.
作用機序
Target of Action
It’s worth noting that acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections in the ear canal .
Mode of Action
Acetic acid, a structurally similar compound, is known to act as an antibiotic that treats infections caused by bacteria or fungus .
Biochemical Pathways
It’s worth noting that acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .
特性
IUPAC Name |
2-(3-methyl-4-propoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-6-15-11-5-4-10(7-9(11)2)8-12(13)14/h4-5,7H,3,6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIWIRMLLQNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2486474.png)
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)
![6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2486477.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)



![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)
![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2486491.png)


